molecular formula C11H7BrN2O5S B1675835 1-((3-Bromobenzofuran-2-yl)sulfonyl)imidazolidine-2,4-dione CAS No. 128851-36-5

1-((3-Bromobenzofuran-2-yl)sulfonyl)imidazolidine-2,4-dione

Cat. No.: B1675835
CAS No.: 128851-36-5
M. Wt: 359.15 g/mol
InChI Key: ZJSUDHQFSBHLDV-UHFFFAOYSA-N
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Description

1-((3-Bromobenzofuran-2-yl)sulfonyl)imidazolidine-2,4-dione is a chemical compound known for its potent inhibitory effects on aldose reductase, an enzyme involved in the polyol pathway. This compound has been studied for its potential therapeutic applications, particularly in the treatment of diabetic complications such as neuropathy and cataracts .

Chemical Reactions Analysis

Types of Reactions

1-((3-Bromobenzofuran-2-yl)sulfonyl)imidazolidine-2,4-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

1-((3-Bromobenzofuran-2-yl)sulfonyl)imidazolidine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((3-Bromobenzofuran-2-yl)sulfonyl)imidazolidine-2,4-dione is unique due to its specific inhibitory effects on aldose reductase and its potential therapeutic applications in treating diabetic complications. Its structural features, such as the bromine atom and the sulfonyl hydantoin moiety, contribute to its distinct pharmacological profile .

Properties

IUPAC Name

1-[(3-bromo-1-benzofuran-2-yl)sulfonyl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O5S/c12-9-6-3-1-2-4-7(6)19-10(9)20(17,18)14-5-8(15)13-11(14)16/h1-4H,5H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSUDHQFSBHLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1S(=O)(=O)C2=C(C3=CC=CC=C3O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60155989
Record name M 16209
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128851-36-5
Record name M 16209
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128851365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name M 16209
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-((3-Bromobenzofuran-2-yl)sulfonyl)imidazolidine-2,4-dione
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Reactant of Route 5
1-((3-Bromobenzofuran-2-yl)sulfonyl)imidazolidine-2,4-dione
Reactant of Route 6
1-((3-Bromobenzofuran-2-yl)sulfonyl)imidazolidine-2,4-dione

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